2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide
Description
2-Amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide is a synthetic amide derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at the 5-position. The compound’s structure includes a branched butanamide backbone with an amino group and an N-methyl substituent, which may influence its physicochemical properties and biological interactions. The 1,2-oxazole moiety is known for its role in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, making this compound a candidate for applications in drug discovery or catalysis .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-9(11)10(14)13(3)6-8-5-7(2)15-12-8/h5,9H,4,6,11H2,1-3H3 |
InChI Key |
IVQNGYQOTHOLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)CC1=NOC(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analog: 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
This analog () shares the 5-methyl-1,2-oxazole core but lacks the amino and N-methyl substituents on the butanamide chain. Key differences include:
- Molecular Weight: 182.22 g/mol (analog) vs. ~211.27 g/mol (estimated for the target compound, assuming additional N-methyl and amino groups).
- logP: The analog’s logP of 2.2572 suggests moderate lipophilicity, which may decrease in the target compound due to the polar amino group, altering membrane permeability .
Sulfonamide Derivatives with 1,2-Oxazole Moieties
Compounds like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () highlight the versatility of the 1,2-oxazole ring in sulfonamide-based antimicrobial agents. Unlike the target amide, sulfonamides exhibit enhanced solubility due to their sulfonyl group, which may improve bioavailability in aqueous environments. However, the amide backbone of the target compound could offer greater metabolic stability compared to sulfonamides, which are prone to enzymatic cleavage .
N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the utility of N,O-bidentate groups in metal-catalyzed C–H functionalization.
Physicochemical Data Comparison
Crystallographic and Structural Analysis
The 1,2-oxazole ring’s planarity and intermolecular interactions, as observed in 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (), suggest that the target compound may form similar face-centered π-π interactions or hydrogen-bonded networks. Tools like SHELX () and ORTEP-3 () are critical for resolving such structural features, though the N-methyl and amino substituents could introduce conformational flexibility, complicating crystallization .
Biological Activity
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide, also known as its hydrochloride form (CAS Number: 1423024-13-8), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide is C₁₀H₁₈ClN₃O₂, with a molecular weight of 247.72 g/mol. The compound features a 5-methyl-1,2-oxazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1423024-13-8 |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ |
| Molecular Weight | 247.72 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide has been investigated in various studies.
Antimicrobial Activity
In vitro studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the oxazole ring in the structure of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide suggests potential effectiveness against bacterial strains. For example, a study demonstrated that similar oxazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival. Compounds with similar structures have been shown to interfere with bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Inhibition Studies : A dissertation highlighted the inhibitory effects of various compounds on Type III secretion systems in bacteria. Although not directly studying 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide, it provided insights into how similar compounds could affect bacterial virulence factors .
- Oxazole Derivatives : Research focusing on oxazole derivatives indicated that modifications to the oxazole ring can enhance antimicrobial activity. This suggests that structural variations in 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide could lead to improved efficacy against specific pathogens .
- Pharmacological Potential : The pharmacological profile of related compounds has shown promising results in preclinical trials for conditions such as infections resistant to standard treatments. This positions 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide as a candidate for further investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with 5-methylisoxazole-3-methanamine ( ) as a precursor. React with N-methyl-2-aminobutanamide under nucleophilic substitution conditions (e.g., DMF as solvent, reflux at 80–100°C for 6–12 hours).
- Step 2 : Optimize yields using microwave-assisted synthesis (e.g., 50% → 88% yield improvement observed in analogous sulfonamide syntheses; ).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC ( ).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methyl groups (δ 2.1–2.5 ppm for CH) and oxazole ring protons (δ 6.2–6.5 ppm; ).
- X-ray Crystallography : For structural elucidation, collect data on a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine using SHELXL ( ).
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., expected [M+H] peak at m/z 228.2).
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in derivatives of this compound?
- Methodology :
- Data Collection : Use SHELXC/D/E for phase determination ( ). For example, analyze π-π stacking interactions (centroid distances ~3.47 Å; ).
- Refinement : Apply SHELXL with riding hydrogen models (U(H) = 1.2–1.5×U(C)). Exclude outliers (e.g., reflections affected by beam truncation; ).
- Visualization : Generate ORTEP-3 diagrams ( ) to highlight dihedral angles (e.g., 6.33° between triazolothiadiazole and oxazole rings; ).
Q. What strategies address contradictory biological activity data in pharmacological studies?
- Methodology :
- Purity Validation : Confirm compound integrity via -NMR and LC-MS (e.g., 98% purity threshold; ).
- Metabolite Screening : Identify metabolites (e.g., hydroxylated derivatives) using HPLC-MS ( ).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., thiophene vs. phenyl substitutions; ) to isolate bioactivity determinants.
Q. How do π-π interactions and crystal packing influence the compound’s stability and reactivity?
- Methodology :
- Crystal Packing Analysis : Use Mercury software to visualize columnar stacking along the [010] axis ( ).
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with intermolecular interactions.
- DFT Calculations : Model interaction energies (e.g., between oxazole and thiadiazole rings) using Gaussian09 (B3LYP/6-31G* basis set).
Q. What are the environmental implications of this compound’s biodegradation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
